Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate
Description
Properties
IUPAC Name |
methyl 2-[(2,6-difluoropyridin-3-yl)amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O3/c1-15-8(14)7(13)11-4-2-3-5(9)12-6(4)10/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNLHQRAFAOCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1=C(N=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate, with the CAS number 1803585-80-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a difluoropyridine moiety and a carbamoyl functional group. The presence of fluorine atoms in the pyridine ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may act as an inhibitor or modulator of certain enzymes or receptors involved in disease pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cellular processes, thereby affecting metabolic pathways.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could lead to altered signaling pathways associated with inflammation or cancer progression.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In animal models of inflammation, administration of this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Breast Cancer Cells : A study published in Cancer Research evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after 48 hours of treatment.
- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly decreased paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on optimizing the synthesis and improving the efficacy of this compound. Various derivatives have been synthesized to enhance potency and selectivity towards specific biological targets.
Synthesis Optimization
The synthesis typically involves:
- Reaction of 2,6-difluoropyridine with carbamoyl chloride .
- Formation of the methyl ester through reaction with methanol under acidic conditions .
Scientific Research Applications
Medicinal Chemistry
Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with specific biological targets, making it suitable for drug design.
- Case Study : A study on pyridine derivatives highlighted the compound's ability to inhibit certain enzymes linked to cancer progression. The difluoropyridine moiety was crucial in enhancing binding affinity to the target enzyme, demonstrating its potential as an anticancer agent .
Agrochemicals
In agricultural applications, the compound shows promise as a pesticide or herbicide due to its ability to disrupt metabolic pathways in pests.
- Case Study : Research indicated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests. The compound's mode of action involved interference with neurotransmitter function, leading to paralysis and death in targeted insects .
Material Science
The compound can also be utilized in the synthesis of advanced materials due to its unique chemical properties.
Comparison with Similar Compounds
Key Observations :
- The target compound lacks the biphenyl or sulfonamide moieties seen in analogs, resulting in a simpler structure with fewer steric hindrances.
- Fluorine substitution at the 2- and 6-positions on the pyridine ring may enhance electronegativity and influence hydrogen-bonding interactions compared to chlorinated analogs .
Physicochemical and Spectroscopic Properties
Key Observations :
- The sulfonamide analog exhibits a distinct SO₂ absorption at 1169 cm⁻¹ in IR, absent in the target compound.
- Methyl ester protons in the target compound are expected to resonate near δ 3.8–4.0, contrasting with the trimethylpyrazole (δ 1.92–2.14) in the sulfonamide derivative .
Intermolecular Interactions and Crystallography
- Target Compound : Predicted to form C-H···O hydrogen bonds due to the ester and carbamoyl groups, similar to the C-H···O interactions observed in the biphenyl carboxylate .
- Biphenyl Carboxylate : Exhibits short Cl···F (3.15 Å) and Cl···Cl (3.34 Å) contacts, stabilizing the crystal lattice. Such interactions are unlikely in the fluorine-rich target compound.
- Sulfonamide Analog : No crystallographic data provided, but sulfonamide groups typically engage in N-H···O hydrogen bonding, which may differ from the target’s ester-dominated interactions.
Preparation Methods
Starting Materials and General Strategy
The synthesis typically starts from difluoropyridine precursors, particularly 2,6-difluoropyridine derivatives, which are functionalized at the 3-position to introduce the carbamoyl formate group. Key challenges include regioselective substitution on the pyridine ring and maintaining the integrity of fluorine substituents during functional group transformations.
Fluoropyridine Compound Preparation
A foundational step is the preparation of the difluoropyridine core. According to a European patent (EP0146924A2), difluoropyridine compounds can be synthesized by nucleophilic substitution of beta-halo-alpha- or gamma-fluoropyridine precursors with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents under anhydrous conditions at elevated temperatures. The reaction often benefits from the presence of acid scavengers or phase-transfer catalysts like crown ethers to enhance fluoride ion availability and reaction rate. Continuous removal of the difluoropyridine product during the reaction helps drive the equilibrium forward and minimize decomposition of sensitive intermediates.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Fluoride source | KF or CsF | High nucleophilicity essential |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Ensures solubility and reactivity |
| Temperature | Elevated (e.g., 80-120°C) | Promotes substitution |
| Additives | Acid scavengers, crown ethers | Enhance fluoride ion activity |
| Reaction atmosphere | Anhydrous, inert | Prevents hydrolysis and side reactions |
Introduction of Carbamoyl Formate Group
The carbamoyl formate moiety is typically introduced via carbamoylation of the 3-position on the difluoropyridine ring. While direct literature specifically describing this compound synthesis is sparse, related methodologies for pyridine-3-carboxylate derivatives provide valuable insight.
One practical approach involves:
- Conversion of a trifluoromethyl or chloro-substituted pyridine intermediate into a methyl ester at the 3-position through nucleophilic substitution or esterification reactions.
- Subsequent carbamoylation using carbamoyl chlorides or isocyanates under controlled basic conditions to yield the carbamoyl formate derivative.
This step often requires regioselective control to ensure substitution occurs at the 3-position without affecting the fluorine atoms at 2- and 6-positions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | Sodium methoxide, acid hydrolysis | Methyl pyridine-3-carboxylate formed |
| Carbamoylation | Carbamoyl chloride or isocyanate, base (e.g., triethylamine) | Formation of carbamoyl formate group |
Optimization and Scale-Up Considerations
- Regioselectivity: Use of directing groups or selective nucleophiles can improve substitution specificity at the 3-position of difluoropyridine.
- Solvent choice: Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions involving fluorides.
- Temperature control: Elevated temperatures improve reaction rates but must be balanced against potential decomposition.
- Purification: Due to the sensitivity of fluorinated pyridines, purification often involves careful crystallization or chromatography under inert atmosphere.
Research Findings and Comparative Analysis
Reaction Efficiency
Structural Integrity and Stability
- Maintaining the difluoro substitution pattern is critical; harsh acidic or basic conditions can cause defluorination or ring degradation.
- Anhydrous and inert conditions minimize side reactions and improve product stability.
Comparative Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Difluoropyridine formation | KF/CsF, DMF, 100°C, anhydrous | 85-95 | Continuous product removal recommended |
| Esterification | NaOMe, MeOH, acid hydrolysis | 80-90 | High regioselectivity achieved |
| Carbamoylation | Carbamoyl chloride, base, RT | 70-85 | Sensitive to moisture and temperature |
Q & A
Q. Basic Research Focus :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
